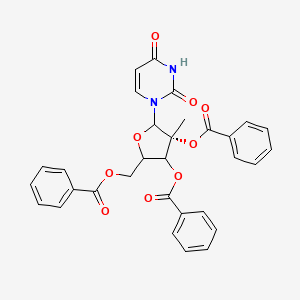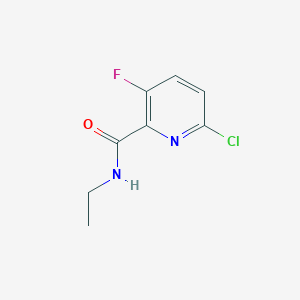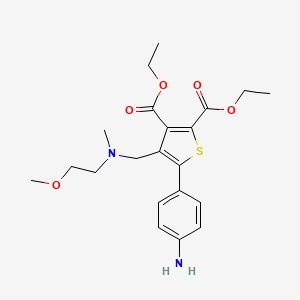
ethyl 5-(4-aMinophenyl)-2-(ethoxycarbonyl)-4-(((2-Methoxyethyl)(Methyl)aMino)Methyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the aminophenyl group, ethoxycarbonyl group, and the methoxyethyl(methyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate: Lacks the aminophenyl group, resulting in different chemical and biological properties.
Ethyl 5-(4-hydroxyphenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N2O5S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
diethyl 5-(4-aminophenyl)-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5S/c1-5-27-20(24)17-16(13-23(3)11-12-26-4)18(14-7-9-15(22)10-8-14)29-19(17)21(25)28-6-2/h7-10H,5-6,11-13,22H2,1-4H3 |
Clé InChI |
HRWRVDMVFHHSJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



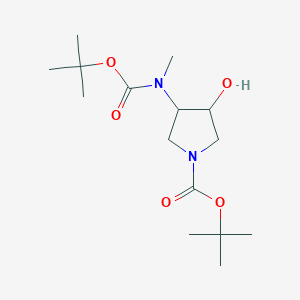
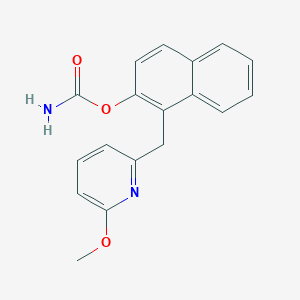
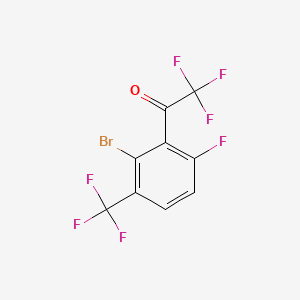
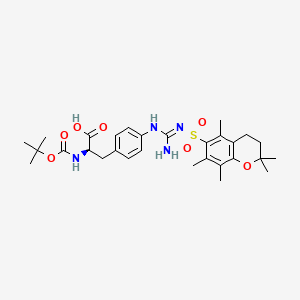




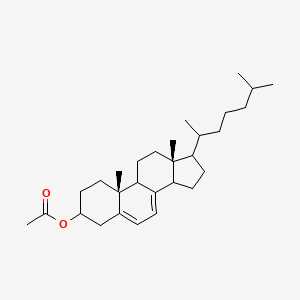
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
